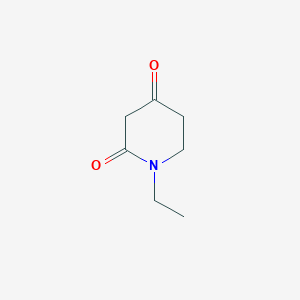
1-Ethylpiperidine-2,4-dione
Overview
Description
1-Ethylpiperidine-2,4-dione is a chemical compound that is part of a broader class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing one nitrogen atom. The ethyl group attached to the nitrogen atom distinguishes 1-ethylpiperidine-2,4-dione from other piperidine derivatives. Although the provided papers do not directly discuss 1-ethylpiperidine-2,4-dione, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of 1-ethylpiperidine-2,4-dione.
Synthesis Analysis
The synthesis of related piperazine diones has been reported, such as the synthesis of a 1,4-piperazine-2,5-dione derivative from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, which was achieved in 23% yield over six steps . This process involved crystallization techniques that produced polymorphic crystalline forms. Although this synthesis does not directly pertain to 1-ethylpiperidine-2,4-dione, it suggests that similar multi-step synthetic routes could be employed for its synthesis, potentially involving the functionalization of ethylamine or related precursors.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex, with the potential for polymorphism as indicated by the different crystalline forms of the synthesized 1,4-piperazine-2,5-dione . The presence of polymorphism suggests that 1-ethylpiperidine-2,4-dione could also exhibit different solid-state structures, which would influence its physical properties and reactivity. The structural analysis of a related compound, 3-[1-(ethylamino)ethylidene]-6-methyl-3H-pyran-2,4-dione, revealed the existence of a keto-enamine tautomer in the solid state, with resonance effects leading to bond length averaging and planarity of the molecule . This information could be relevant to the tautomeric forms and resonance stabilization of 1-ethylpiperidine-2,4-dione.
Chemical Reactions Analysis
The reactivity of piperidine derivatives can vary widely depending on the substituents and the chemical environment. For instance, unsaturated piperidines such as 3-vinylpiperidines have been shown to participate in Diels-Alder reactions, leading to the formation of complex cyclic structures . This suggests that 1-ethylpiperidine-2,4-dione could also engage in cycloaddition reactions, depending on the presence of reactive double bonds and the reaction conditions. Additionally, the influence of substituents on the reactivity of piperidine derivatives has been demonstrated, with hydrophobic substituents at the 3-position of pyrrolidine-2,5-dione being preferred .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and the nature of their substituents. The polymorphism observed in piperazine diones suggests that 1-ethylpiperidine-2,4-dione could also exhibit variable physical properties depending on its crystalline form . The strong intramolecular hydrogen bond observed in the crystal structure of a related compound indicates that similar intramolecular interactions could affect the melting point, solubility, and stability of 1-ethylpiperidine-2,4-dione . The receptor affinity studies of arylpiperazine derivatives of amides with N-acylated amino acids suggest that the length and nature of the alkyl chain can significantly impact the biological activity of these compounds , which could be relevant for the pharmacological properties of 1-ethylpiperidine-2,4-dione.
Scientific Research Applications
Aromatase Inhibition
1-Ethylpiperidine-2,4-dione and its analogues have been extensively studied for their inhibitory activity on aromatase, an enzyme crucial in estrogen synthesis. Studies have shown that various analogues of 1-Ethylpiperidine-2,4-dione, like the 4-pyridyl analogue, are competitive inhibitors of aromatase. These findings suggest potential applications in the treatment of estrogen-dependent diseases, such as breast cancer (Foster et al., 1985), (Staněk et al., 1991).
Enzyme System Inhibition
Research has explored the structural features of 1-Ethylpiperidine-2,4-dione that influence its inhibitory activity on the cholesterol side-chain cleavage enzyme system (desmolase) and aromatase. Certain analogues are noted to be selective in their inhibition, targeting only one of these enzyme systems. This specificity could be beneficial in developing targeted treatments for hormone-dependent cancers (Foster et al., 1983).
Molecular Structure Studies
The molecular structure of derivatives of 1-Ethylpiperidine-2,4-dione, such as N-ethylpiperidine betaine, has been studied. These studies offer insights into the hydrogen bond formations and conformational preferences of these molecules, which can be pivotal in the design of new drugs and materials (Dega-Szafran et al., 2013).
Potential for Endocrine Therapy
Derivatives of 1-Ethylpiperidine-2,4-dione have shown promise as potential drugs for endocrine therapy, particularly in the treatment of hormone-dependent tumors like breast cancer. The ability of these compounds to inhibit aromatase effectively positions them as candidates for further investigation in this field (Rowlands et al., 1988).
Metabolic Studies
Investigations into the metabolism of aminoglutethimide, a derivative of 1-Ethylpiperidine-2,4-dione, have been conducted to understand its metabolic pathways and potential toxic metabolites. Such studies are crucial for the safe and effective use of this compound in clinical settings, especially in cancer treatment (Foster et al., 1984).
Safety And Hazards
The safety data sheet for 1-Ethylpiperidine-2,4-dione indicates that it is harmful if swallowed . Precautionary measures include avoiding direct contact with the substance, ensuring sufficient ventilation of the area, not handling in a confined space, and avoiding the formation or spread of dust in the air .
Future Directions
Piperidine derivatives, including 1-Ethylpiperidine-2,4-dione, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1-ethylpiperidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-2-8-4-3-6(9)5-7(8)10/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBKSRFISPYBQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(=O)CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylpiperidine-2,4-dione | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

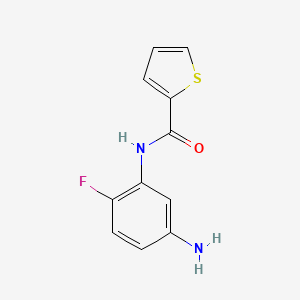
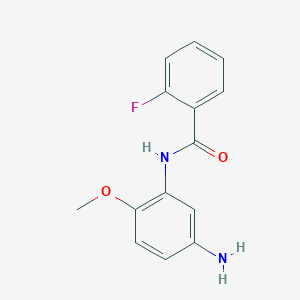

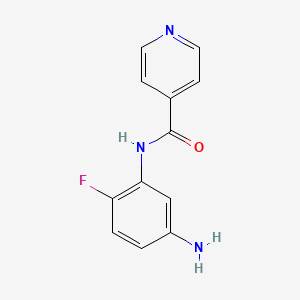
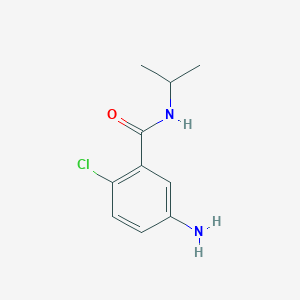
![3-[(4-Fluorophenyl)methyl]azetidine](/img/structure/B1340349.png)
![4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbothioamide](/img/structure/B1340353.png)



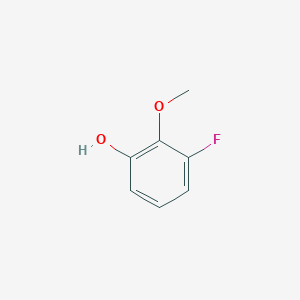

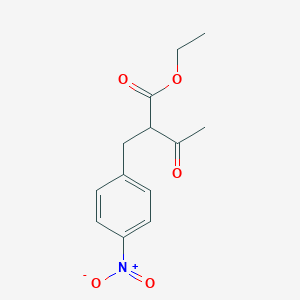
![2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide](/img/structure/B1340374.png)